molecular formula C16H10BrClN2O3 B4021103 (5E)-5-[(3-bromo-5-chloro-4-hydroxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione

(5E)-5-[(3-bromo-5-chloro-4-hydroxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione

Cat. No.: B4021103
M. Wt: 393.62 g/mol
InChI Key: FFSCDGAYHYLNDQ-MDWZMJQESA-N
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Description

(5E)-5-[(3-bromo-5-chloro-4-hydroxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione is a complex organic compound characterized by its unique structure, which includes a bromine, chlorine, and hydroxyl group attached to a phenyl ring, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3-bromo-5-chloro-4-hydroxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione typically involves a multi-step process. The initial step often includes the preparation of the 3-bromo-5-chloro-4-hydroxybenzaldehyde, which is then reacted with 3-phenylimidazolidine-2,4-dione under specific conditions to form the desired compound. The reaction conditions usually involve the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can help in monitoring and optimizing the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(3-bromo-5-chloro-4-hydroxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The imidazolidine ring can be reduced to form a more saturated derivative.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield more saturated imidazolidine derivatives. Substitution reactions can result in a variety of functionalized compounds, depending on the nucleophile used.

Scientific Research Applications

(5E)-5-[(3-bromo-5-chloro-4-hydroxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (5E)-5-[(3-bromo-5-chloro-4-hydroxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5E)-5-[(3-bromo-5-chloro-4-hydroxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

(5E)-5-[(3-bromo-5-chloro-4-hydroxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClN2O3/c17-11-6-9(7-12(18)14(11)21)8-13-15(22)20(16(23)19-13)10-4-2-1-3-5-10/h1-8,21H,(H,19,23)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSCDGAYHYLNDQ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Cl)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Br)O)Cl)/NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-5-[(3-bromo-5-chloro-4-hydroxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione
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(5E)-5-[(3-bromo-5-chloro-4-hydroxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione
Reactant of Route 6
(5E)-5-[(3-bromo-5-chloro-4-hydroxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione

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